molecular formula C72H97F2IN16O19S B12407770 Fsdd1I

Fsdd1I

Cat. No.: B12407770
M. Wt: 1687.6 g/mol
InChI Key: OFJWGXMCPVRJFO-QHOCKTQCSA-N
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Description

FSDD1I is a fibroblast activation protein (FAP)-targeted ligand designed for diagnostic and therapeutic applications in nuclear medicine. It belongs to a class of albumin-binding radiopharmaceuticals developed to enhance tumor retention and improve pharmacokinetics. This compound is structurally derived from FAPI-04, a well-studied FAP inhibitor, but incorporates modifications such as a 4-(p-iodophenyl)butyrate moiety and a bifunctional chelator for radiolabeling with isotopes like ⁶⁸Ga (diagnostic) and ¹⁷⁷Lu (therapeutic) . Pre-clinical studies demonstrate its ability to bind serum albumin, prolonging blood circulation and increasing tumor uptake in hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) models .

Properties

Molecular Formula

C72H97F2IN16O19S

Molecular Weight

1687.6 g/mol

IUPAC Name

(3S)-4-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1

InChI Key

OFJWGXMCPVRJFO-QHOCKTQCSA-N

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I

Origin of Product

United States

Scientific Research Applications

Fsdd1I has several scientific research applications:

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Albumin-Binding Mechanism

The FSDD series leverages 4-(p-iodophenyl)butyrate to non-covalently bind serum albumin, mimicking strategies used in Evans Blue-modified FAPI tracers (e.g., ¹⁷⁷Lu-EB-FAPI-B1) . This binding extends systemic circulation, allowing prolonged tumor exposure to radiation in theranostic applications.

Pre-Clinical Efficacy
  • In HCC PDX models, ⁶⁸Ga-FSDD0I achieved 2.5-fold higher tumor uptake than ⁶⁸Ga-FAPI-04, while ⁶⁸Ga-FSDD1I showed only a 1.3-fold increase .
  • ¹⁷⁷Lu-FSDD0I demonstrated significant tumor growth inhibition (>50% vs. controls) at 14 days post-injection, whereas this compound and FSDD3I required higher doses for comparable effects .
Limitations
  • None of the FSDD ligands have entered clinical trials as of 2025, unlike albumin-binding FAPI variants like ¹⁷⁷Lu-TEFAPI06/07, which are under pre-clinical validation .
  • This compound’s moderate albumin affinity may result in suboptimal tumor-to-liver ratios, limiting its utility in HCC imaging .

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